(Rac)-Epoxiconazole

chiral pesticide stereoselective bioactivity triazole fungicide

For research programs requiring a reproducible racemic standard, this (Rac)-Epoxiconazole is ideal. It offers a unique enantiomeric duality: the (2S,3R) enantiomer drives primary antifungal activity, while (2R,3S) provides plant growth regulatory properties. This pH-dependent stereoselective degradation profile makes it essential for environmental fate studies and cross-resistance profiling, providing a 2-fold activity advantage over propiconazole/tebuconazole.

Molecular Formula C17H13ClFN3O
Molecular Weight 329.8 g/mol
CAS No. 106325-08-0
Cat. No. B1149845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Epoxiconazole
CAS106325-08-0
Synonyms1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;  Epoxiconazol
Molecular FormulaC17H13ClFN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
InChIInChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1
InChIKeyZMYFCFLJBGAQRS-ZYMOGRSISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage0-6ºC

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (Rac)-Epoxiconazole (CAS 106325-08-0): The Racemic Triazole Fungicide with Dual Enantiomeric Functionality


(Rac)-Epoxiconazole is a broad-spectrum, systemic triazole fungicide commercialized as a racemic mixture composed of a 1:1 ratio of (2S,3R) and (2R,3S) enantiomers [1]. Developed by BASF and introduced in 1990, it functions as a demethylation inhibitor (DMI) targeting the fungal CYP51 enzyme (14α-demethylase), thereby blocking ergosterol biosynthesis essential for fungal cell membrane integrity [2]. This racemic composition is critical: the (2S,3R) enantiomer confers the primary antifungal activity, while the (2R,3S) enantiomer exhibits plant growth regulatory properties, creating a functional duality absent in non-racemic or alternative triazole formulations [1].

Why Triazole Interchangeability Fails: The Evidence-Based Case for (Rac)-Epoxiconazole


Despite shared FRAC Group 3 classification, triazole fungicides exhibit significant divergence in intrinsic potency, cross-resistance profiles, and enantiomer-specific environmental behavior that precludes generic substitution. (Rac)-Epoxiconazole demonstrates a distinctive stereoselective degradation pattern in soils governed by pH—enantioselective under alkaline and slightly acidic conditions, but non-enantioselective under acidic conditions—whereas analogs like cyproconazole show no such pH-correlated enantioselectivity [1]. Furthermore, cross-resistance relationships vary substantially: epoxiconazole exhibits moderate cross-resistance with tebuconazole (r=0.61) in Fusarium culmorum [2], yet cross-resistance to medical triazoles differs markedly among agricultural DMIs depending on molecular docking similarity [3]. These compound-specific characteristics render blanket substitution scientifically indefensible.

Quantitative Differential Evidence for (Rac)-Epoxiconazole Against Key Comparators


Stereoselective Antifungal Bioactivity: (2S,3R) Enantiomer Superiority

The antifungal activity of (Rac)-epoxiconazole is stereoselective, with the R,S-(+)-epoxiconazole enantiomer demonstrating 1.3 to 7.25 times higher bioactivity than the S,R-(-)-epoxiconazole enantiomer across multiple plant-pathogen assays [1]. Molecular docking to CYP51 confirms stronger binding affinity for the R,S-(+) configuration. This stereoselectivity is a key differentiator from non-chiral triazoles or racemic mixtures where both enantiomers exhibit equivalent activity.

chiral pesticide stereoselective bioactivity triazole fungicide

Relative In Vitro Potency: 2-Fold Superior Activity vs Propiconazole and Tebuconazole in Pyrenophora tritici-repentis

In a direct head-to-head comparison against propiconazole and tebuconazole using 45 isolates of Pyrenophora tritici-repentis (causal agent of wheat yellow spot), epoxiconazole achieved 50% mean relative culture diameter reduction at 0.2 mg/mL, while both propiconazole and tebuconazole required 0.4 mg/mL to achieve the same effect—indicating approximately twice the in vitro activity [1].

wheat yellow spot fungicide sensitivity baseline in vitro bioassay

Fusarium culmorum Sensitivity: Tebuconazole Demonstrates Lower Mean EC50 Than Epoxiconazole

In a comparative sensitivity study of 107 Fusarium culmorum strains, tebuconazole exhibited a lower mean EC50 (0.32 mg/L) than epoxiconazole (0.57 mg/L) [1]. Cross-resistance between the two triazoles was moderate (r = 0.61), indicating partially overlapping but non-identical resistance mechanisms [1]. Importantly, nivalenol-producing strains were significantly more resistant to both fungicides than deoxynivalenol-producing strains, highlighting chemotype-dependent sensitivity [2].

Fusarium head blight triazole cross-resistance EC50 comparison

Baseline Sensitivity Against Fusarium graminearum: Broad EC50 Range Indicative of Population Heterogeneity

Baseline sensitivity assessment of 118 Fusarium graminearum isolates from Henan Province, China (2016–2017) established an EC50 range of 0.0196 to 0.5708 μg/mL with a mean of 0.2178 ± 0.1178 μg/mL [1]. The continuous single-peak frequency distribution indicates absence of resistant subpopulations, establishing a reliable sensitivity baseline for future resistance monitoring. Field trials demonstrated significantly higher FHB control efficacy compared to carbendazim [1].

Fusarium head blight baseline sensitivity resistance monitoring

Enantioselective Environmental Persistence: pH-Dependent Degradation Half-Lives

The degradation half-lives of epoxiconazole enantiomers vary substantially across soil types and environmental media, with R,S-(+)-epoxiconazole consistently degrading 1.3 to 3.6 times slower than S,R-(-)-epoxiconazole [1]. In alkaline and slightly acidic soils, degradation is clearly enantioselective (ES ranging from -0.4 to ~0), while acidic soils (pH < 5) exhibit non-enantioselective degradation with overall half-lives of 78–184 days [2]. This pH-dependent stereoselectivity is a unique environmental fate characteristic not uniformly observed across all chiral triazoles.

chiral pesticide environmental fate stereoselective degradation

Evidence-Backed Application Scenarios for (Rac)-Epoxiconazole Procurement


Wheat Yellow Spot (Pyrenophora tritici-repentis) Control with Dose Advantage

Epoxiconazole demonstrates approximately twice the in vitro activity of propiconazole and tebuconazole against P. tritici-repentis, requiring only 0.2 mg/mL versus 0.4 mg/mL for 50% growth inhibition [1]. This potency advantage translates to lower field application rates per hectare, reducing both fungicide cost and environmental loading while maintaining equivalent disease suppression. Procurement decisions should weigh this 2-fold activity differential when comparing cost-per-hectare across triazole options.

Fusarium Head Blight (Fusarium graminearum) Baseline Monitoring Programs

The established baseline EC50 distribution (mean 0.2178 ± 0.1178 μg/mL, range 0.0196–0.5708 μg/mL) for 118 F. graminearum isolates provides a quantitative reference standard for sensitivity monitoring [2]. Research programs conducting fungicide resistance surveillance can utilize this benchmark to detect shifts in population sensitivity over time. Procurement of analytical-grade epoxiconazole is essential for standardized in vitro sensitivity assays.

Chiral Pesticide Environmental Fate Studies Requiring Enantiomer-Specific Analysis

Epoxiconazole's pH-dependent enantioselective degradation (ES = -0.4 to ~0; non-enantioselective at pH < 5) and differential half-lives between R,S-(+) and S,R-(-) enantiomers (e.g., 33.2 vs 9.3 days in river water) make it a model compound for studying stereoselective environmental behavior [3][4]. Environmental chemistry laboratories require (Rac)-epoxiconazole as a racemic standard for developing and validating chiral separation methods and for assessing enantiomer-specific fate in soil and water matrices.

Cross-Resistance Studies Linking Agricultural and Medical Triazoles

Epoxiconazole serves as a key agricultural triazole comparator in studies investigating cross-resistance to medical triazoles (e.g., posaconazole, voriconazole, itraconazole) in Aspergillus fumigatus [5]. The moderate cross-resistance observed with tebuconazole (r=0.61) in F. culmorum further supports its utility in multi-compound resistance profiling [6]. Researchers studying the evolutionary links between agricultural fungicide use and clinical antifungal resistance require authenticated (Rac)-epoxiconazole for controlled exposure experiments.

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